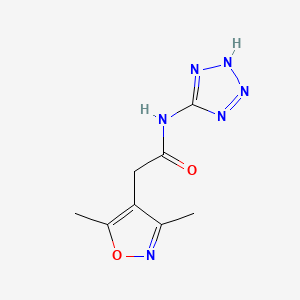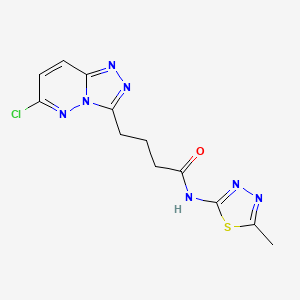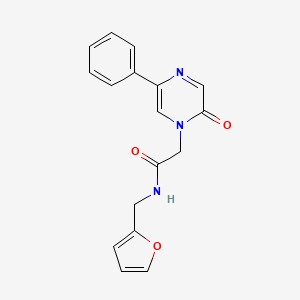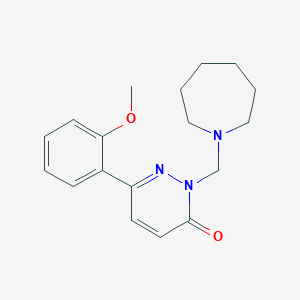![molecular formula C20H23N7O B12173558 N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12173558.png)
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a piperidine ring, which are all fused together. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrimidine and piperidine rings. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the triazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial production may utilize automated systems to monitor and adjust reaction parameters in real-time, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: This compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways. It may have applications in the treatment of various diseases, such as cancer or infectious diseases.
Industry: In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide include:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are often studied for their pharmacological properties.
Piperidine derivatives: These compounds feature the piperidine ring and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H23N7O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H23N7O/c28-18(16-8-4-13-27(14-16)20-21-11-5-12-22-20)24-19-23-17(25-26-19)10-9-15-6-2-1-3-7-15/h1-3,5-7,11-12,16H,4,8-10,13-14H2,(H2,23,24,25,26,28) |
InChI Key |
DWFXDCVBCRRMCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=NNC(=N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12173479.png)
![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
![Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12173487.png)
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)


![7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12173524.png)


![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12173541.png)

![1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12173548.png)
![1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12173551.png)
